molecular formula C17H16 B14079594 2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene

2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene

Cat. No.: B14079594
M. Wt: 220.31 g/mol
InChI Key: HWHFWPFOFITIAE-UHFFFAOYSA-N
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Description

2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene is a complex organic compound that features a bicyclic structure fused with a naphthalene ring. This unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is common to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s reactivity.

    Substitution: Electrophilic aromatic substitution reactions can introduce substituents onto the naphthalene ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of fully saturated bicyclic naphthalene derivatives.

    Substitution: Formation of halogenated or nitro-substituted naphthalene derivatives.

Scientific Research Applications

2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The bicyclic structure allows for specific spatial orientation, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{Bicyclo[2.2.1]hept-5-en-2-yl}benzene
  • 2-{Bicyclo[2.2.1]hept-5-en-2-yl}anthracene
  • 2-{Bicyclo[2.2.1]hept-5-en-2-yl}phenanthrene

Uniqueness

2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene is unique due to its combination of a bicyclic structure with a naphthalene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications requiring specific structural features and reactivity profiles.

Properties

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enyl)naphthalene

InChI

InChI=1S/C17H16/c1-2-4-14-11-16(8-7-13(14)3-1)17-10-12-5-6-15(17)9-12/h1-8,11-12,15,17H,9-10H2

InChI Key

HWHFWPFOFITIAE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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